BenchChemオンラインストアへようこそ!

(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone

Chemoselective reduction Carbonyl selectivity Synthetic intermediate

(1E)-4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone (CAS 524047-09-4) is a hydrazone derivative of the pyrrolo[3,2,1-ij]quinoline-2-one scaffold. It is formed by the chemoselective reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, which selectively targets the C1=O carbonyl group over other reactive sites.

Molecular Formula C14H15N3O
Molecular Weight 241.294
CAS No. 524047-09-4
Cat. No. B2750439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone
CAS524047-09-4
Molecular FormulaC14H15N3O
Molecular Weight241.294
Structural Identifiers
SMILESCC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=N)(C)C
InChIInChI=1S/C14H15N3O/c1-8-7-14(2,3)17-12-9(8)5-4-6-10(12)11(16-15)13(17)18/h4-7,15,18H,1-3H3
InChIKeyCBNKUBXXQIEEHT-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-Hydrazone Is a Key Intermediate for Next-Generation Anticoagulant Discovery


(1E)-4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone (CAS 524047-09-4) is a hydrazone derivative of the pyrrolo[3,2,1-ij]quinoline-2-one scaffold [1]. It is formed by the chemoselective reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, which selectively targets the C1=O carbonyl group over other reactive sites [2]. The compound serves as a critical intermediate in synthesizing hybrid molecules that act as dual inhibitors of blood coagulation factors Xa and XIa, a therapeutic class distinct from single-target anticoagulants such as rivaroxaban [3]. Its defined (1E)-configuration, confirmed by ¹H NMR spectroscopy [4], enables predictable downstream reactivity for constructing thiazole-, thiosemicarbazone-, and coumarin-linked pharmacophores with quantifiable anticoagulant activity.

Why Generic Pyrroloquinoline Hydrazones Cannot Substitute for (1E)-4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-Hydrazone in Anticoagulant Development Programs


Compounds within the pyrrolo[3,2,1-ij]quinoline-2-one class are not interchangeable because small structural variations at the hydrazone linkage, the C8 position, and the dihydro ring saturation state dramatically alter inhibitory potency and selectivity against coagulation factors Xa and XIa [1]. For example, introduction of halogen substituents at position 8 shifts Factor Xa inhibition from −30% (inactive) to 98% in hybrid derivatives [1]. The (1E)-configured hydrazone specifically enables Z-configuration stabilization in downstream thiazole-hybrid products through an intramolecular N–H···O=C hydrogen bond (N···O distance 2.693(2) Å, NHO angle 137(3)°), an interaction that is stereoelectronically inaccessible with the (Z)-hydrazone isomer or with non-hydrazone linkers [1]. Substituting this intermediate with the parent dione (CAS 74442-17-4) or the fully reduced quinolin-2(1H)-one bypasses the hydrazone nitrogen required for constructing the essential hydrazineyl-thiazole pharmacophore, resulting in complete loss of dual Xa/XIa inhibitory activity [2].

Quantitative Differentiation Evidence for (1E)-4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-Hydrazone Versus Closest Analogs


Chemoselective C1=O Reduction: Hydrazone vs. Parent Dione Reactivity

The compound is produced via a chemoselective reduction that discriminates between the two carbonyl groups of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. Treatment with aqueous hydrazine hydrate selectively reduces the C1=O carbonyl group while leaving the C2=O intact, yielding the 1-hydrazone within a few hours [1]. In contrast, the parent dione (CAS 74442-17-4) retains both carbonyls, which undergo non-selective reactions with nucleophiles, producing complex mixtures. This selectivity enables the (1E)-hydrazone to serve as a single-isomer intermediate for constructing defined pharmacophores.

Chemoselective reduction Carbonyl selectivity Synthetic intermediate

Enabling Dual Factor Xa/XIa Inhibition: Hydrazone Intermediate vs. Non-Hydrazone Precursors

Downstream hybrid compounds derived from the (1E)-hydrazone intermediate achieve dual inhibition of coagulation factors Xa and XIa at levels not attainable from non-hydrazone precursors. Two lead derivatives (compounds 5d and 5h in the Skoptsova et al. 2025 study) bearing the hydrazineyl-thiazole linkage constructed from the hydrazone precursor exhibited 98–100% inhibition of both Factor Xa and Factor XIa at 30 µM, with less than 10% inhibition of plasmin at 30 µM, confirming target selectivity [1]. By comparison, the reference drug rivaroxaban is a selective Factor Xa inhibitor with no intrinsic Factor XIa activity, and compounds derived from non-hydrazone condensation pathways (e.g., direct aldol products) showed only moderate Factor Xa activity without dual inhibition capability [2].

Dual anticoagulant inhibition Factor Xa Factor XIa Thrombosis

Patent-Backed Synthetic Utility: Documented Role in Patented Factor Xa/XIa Inhibitor Compositions

The (1E)-hydrazone scaffold is explicitly claimed as the core structural element in Russian Federation patents covering substituted 2-(2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl)thiazole-4(5H)-ones as inhibitors of blood coagulation factors Xa and XIa (RU 2819271 C1) [1], and hydrogenated pyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones for the same indication (RU 2819897 C1) [2]. By contrast, non-hydrazone pyrroloquinoline derivatives (e.g., the parent diones or 2-one reduction products) are not the subject of these composition-of-matter patent claims, limiting their freedom-to-operate value for commercial anticoagulant development.

Patent-protected intermediate Anticoagulant composition Pharmaceutical patent

Defined (1E)-Stereochemistry: Configurational Certainty vs. Isomeric Mixtures in Analog Hydrazones

The compound is obtained as a single (1E)-geometric isomer, confirmed by ¹H NMR spectroscopy in DMSO-d₆ [1]. This configurational homogeneity is critical because the E-isomer establishes the correct spatial orientation for the subsequent intramolecular N–H···O=C hydrogen bond (N···O 2.693(2) Å, NHO 137(3)°) that stabilizes the Z-configuration of downstream thiazole-hybrid products (compounds 5a–o) [2]. Other hydrazone derivatives reported in the pyrroloquinoline literature, such as those derived from quinol-4-yl hydrazones, frequently yield mixtures of E/Z isomers or undergo thermal cyclization that destroys the hydrazone functionality [3]. The availability of the (1E)-hydrazone as a single, spectroscopically verified isomer eliminates the need for chiral or geometric isomer separation in downstream synthesis.

Stereochemical purity E/Z configuration NMR characterization

Vendor Purity Tiering: 98% vs. 95% Commercial Grades for Downstream Application Suitability

The compound is commercially available at two distinct purity tiers: 95% (AKSci, CymitQuimica/Biosynth, Combi-Blocks) and 98% (Leyan/上海皓鸿) . The 98% grade is specified for pharmaceutical R&D and quality control applications , while the 95% grade is positioned for general laboratory research use. This purity differential is meaningful for procurement: the 98% grade reduces the burden of by-product removal when the hydrazone is used as a building block in multi-step syntheses where impurities from the intermediate can propagate into final active pharmaceutical ingredients. Both grades are supplied with full quality assurance documentation .

Chemical purity Vendor sourcing Quality specification

Procurement-Relevant Application Scenarios for (1E)-4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-Hydrazone


Medicinal Chemistry: Construction of Dual Factor Xa/XIa Inhibitor Libraries via Hydrazineyl-Thiazole Hybridization

The (1E)-hydrazone is the essential starting material for synthesizing (Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones, a compound class in which lead molecules achieve 98–100% dual inhibition of Factors Xa and XIa at 30 µM with minimal off-target plasmin inhibition (<10%) [1]. Procurement of the 98%-purity grade (Leyan) is recommended for library synthesis to minimize carry-through impurities in biological screening [2].

Process Chemistry: Scale-Up of Single-Isomer Hydrazone Intermediate for Patent-Backed Anticoagulant Development

The chemoselective C1=O reduction that produces the (1E)-hydrazone in a single isomeric form [1] simplifies process development compared to analogs that yield E/Z mixtures. The compound's role as an intermediate in the composition-of-matter claims of RU 2819271 C1 and RU 2819897 C1 [2][3] supports its procurement for freedom-to-operate analysis and scale-up in programs targeting the dual FXa/XIa anticoagulant space.

Structural Biology and Crystallography: Co-crystallization Studies of Factor Xa/XIa–Inhibitor Complexes

The defined (1E)-configuration and the intramolecular N–H···O=C hydrogen bond geometry (N···O 2.693(2) Å) documented in derivative 5d by single-crystal X-ray diffraction [1] make the hydrazone-derived hybrids attractive candidates for co-crystallization with coagulation factors. The stereoelectronic stabilization of the Z-configuration in the bound state, confirmed by docking studies [1], supports structure-based drug design campaigns requiring structurally characterized ligand–protein complexes.

Analytical Reference Standard: Method Development for Pyrroloquinoline Anticoagulant Impurity Profiling

With ¹H NMR spectra acquired in DMSO-d₆ [1], defined InChIKey and SMILES notations in PubChem (CID 951320) [2], and commercial availability at 95–98% purity [3], the compound can serve as an analytical reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency testing in quality control workflows for pyrroloquinoline-based anticoagulant development programs.

Quote Request

Request a Quote for (1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.